(1,2,3,4-TEtrahydroisoquinolin-5-yl)boronic acid
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Overview
Description
(1,2,3,4-Tetrahydroisoquinolin-5-yl)boronic acid is a boronic acid derivative that features a tetrahydroisoquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-tetrahydroisoquinolin-5-yl)boronic acid typically involves the reaction of tetrahydroisoquinoline derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boronic acids under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (1,2,3,4-Tetrahydroisoquinolin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding boronic esters or acids.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Participation in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products Formed:
Oxidation: Boronic esters or acids.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(1,2,3,4-Tetrahydroisoquinolin-5-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1,2,3,4-tetrahydroisoquinolin-5-yl)boronic acid involves its interaction with various molecular targets. In Suzuki-Miyaura coupling, the compound acts as a nucleophile, transferring its boron moiety to a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features but lacking the boronic acid moiety.
Phenylboronic Acid: Another boronic acid derivative commonly used in organic synthesis.
Uniqueness: (1,2,3,4-Tetrahydroisoquinolin-5-yl)boronic acid is unique due to its combination of the tetrahydroisoquinoline scaffold and boronic acid functionality. This dual feature allows it to participate in a wide range of chemical reactions and makes it a valuable tool in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H12BNO2 |
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Molecular Weight |
177.01 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid |
InChI |
InChI=1S/C9H12BNO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11-13H,4-6H2 |
InChI Key |
NVNCCLDWWOIZMX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2CCNCC2=CC=C1)(O)O |
Origin of Product |
United States |
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